An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Difluoroethoxybenzene
An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Difluoroethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoroethoxybenzene is a fluorinated aromatic ether that serves as a valuable intermediate in various fields of chemical synthesis. Its structural characteristics, notably the presence of two fluorine atoms on the benzene ring, impart unique electronic properties that are of significant interest in the development of novel pharmaceutical molecules and liquid crystal materials.[1][2] The fluorine substituents can influence metabolic stability, binding affinity, and lipophilicity, making this compound a key building block in medicinal chemistry. This guide provides a comprehensive overview of the known physicochemical properties of 2,3-Difluoroethoxybenzene, supported by available data and generalized experimental protocols.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,3-Difluoroethoxybenzene. It is important to note that some variation exists in the reported values across different commercial suppliers and databases. This variability can be attributed to differences in measurement conditions and sample purity.
| Property | Value |
| Molecular Formula | C₈H₈F₂O |
| Molecular Weight | 158.15 g/mol [1][2][3] |
| CAS Number | 121219-07-6[1][2][3][4][5] |
| Appearance | Clear colorless to light yellow liquid[1][2] |
| Boiling Point | 167.6 - 178 °C[1][3][4][5] |
| Melting Point | Data not available |
| Density | 1.143 - 1.18 g/cm³[1][2][3][5] |
| Refractive Index | 1.455 - 1.471[1][2][3][6] |
| Solubility | Water: 254 mg/L at 20°C[1], 0.361 mg/mLSoluble in common organic solvents.[7][8] |
| Vapor Pressure | 2.23 mmHg at 25°C[3][9], 4.13 hPa at 20°C[1] |
| Flash Point | 61.3 - 70.5 °C[1][3][4] |
| LogP (Octanol-Water Partition Coefficient) | 2.36 - 2.82[1][3] |
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a compound like 2,3-Difluoroethoxybenzene, the boiling point can be determined using standard laboratory techniques such as distillation or by using a capillary method (Thiele tube).
Distillation Method:
-
A small quantity of the sample is placed in a round-bottom flask.
-
A distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm leading to the condenser.
-
The flask is gently heated.
-
The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and is collected. This stable temperature is the boiling point at the recorded atmospheric pressure.
Determination of Density
Density is the mass per unit volume of a substance.
-
A pycnometer (a small, calibrated glass flask) is accurately weighed when empty.
-
It is then filled with the liquid sample, ensuring no air bubbles are present.
-
The filled pycnometer is weighed again.
-
The volume of the pycnometer is known, and the mass of the liquid is determined by subtraction.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature at which the measurement is made should be recorded.
Measurement of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid.
-
A few drops of the sample are placed on the prism of a calibrated refractometer.
-
The prism is closed, and the light source is switched on.
-
The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the scale. The temperature should be maintained at a constant value (commonly 20°C) as the refractive index is temperature-dependent.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of 2,3-Difluoroethoxybenzene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2,3-Difluoroethoxybenzene, one would expect to see signals for the aromatic protons, the methylene (-OCH₂-), and the methyl (-CH₃) protons of the ethoxy group. The aromatic signals would be split due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing direct information about the chemical environment of the fluorine atoms.
General Protocol:
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 2,3-Difluoroethoxybenzene, characteristic absorption bands would be expected for:
General Protocol:
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2,3-Difluoroethoxybenzene, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (158.15). The fragmentation pattern would likely show the loss of the ethyl group or other characteristic fragments.
General Protocol (GC-MS):
-
A dilute solution of the sample is prepared in a volatile solvent.
-
The solution is injected into a gas chromatograph (GC) to separate it from any impurities.
-
The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electron impact).
-
The resulting ions are separated by their mass-to-charge ratio and detected.
-
Logical Workflow Visualization
As no specific experimental workflows for 2,3-Difluoroethoxybenzene were found, the following diagram illustrates a generalized workflow for the synthesis and characterization of a difluoroaromatic ether, which is applicable to the target compound.
Safety and Handling
2,3-Difluoroethoxybenzene is classified as a combustible liquid that is harmful if swallowed and harmful to aquatic life with long-lasting effects.[6] Handling should be performed in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles. It should be stored in a cool, dry place away from oxidizing agents and open flames.[5] The compound is stable under recommended storage conditions.[1]
References
- 1. 2,3-DIFLUOROETHOXYBENZENE | 121219-07-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 121219-07-6|2,3-DIFLUOROETHOXYBENZENE|Shandong Promise New Material Co.,Ltd. [promisechemical.com]
- 4. CAS # 121219-07-6, 2,3-Difluorophenetole, 1-Ethoxy-2,3-difluorobenzene, 2,3-Difluoro-1-ethoxybenzene, 2,3-Difluorophenyl ethyl ether - chemBlink [ww.chemblink.com]
- 5. 2,3-Difluoroethoxybenzene CAS No.: 121219-07-6 Company [qinmuchem.com]
- 6. aksci.com [aksci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. echemi.com [echemi.com]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. edu.rsc.org [edu.rsc.org]
